alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile
Description
Systematic IUPAC Name
The systematic IUPAC name for alpha-(((diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile is (Z)-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide . This nomenclature reflects the compound's stereochemistry, functional groups, and substituent arrangement. The Z configuration indicates the spatial orientation of the oxime group relative to the cyanide substituent on the central carbon atom. The name systematically describes:
- A benzene ring substituted with a carboximidoyl cyanide group
- An O,O-diethyl phosphorothioate ester linked via an oxime bridge
The structural complexity arises from the combination of organophosphorus, oxime, and nitrile functionalities within a single molecule.
Common Synonyms and Tradenames
This compound is commercially recognized under multiple designations:
The diversity in nomenclature reflects its development history and regional registrations. For instance, Valexon and Sebacil denote specific veterinary formulations in European markets.
Structure
3D Structure
Properties
CAS No. |
217075-82-6 |
|---|---|
Molecular Formula |
C12H15N2O3PS |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
(E)-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12- |
InChI Key |
ATROHALUCMTWTB-OWBHPGMISA-N |
Isomeric SMILES |
CCOP(=S)(OCC)O/N=C(/C#N)\C1=CC=CC=C1 |
Canonical SMILES |
CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Ethyl Nitrite Intermediate Route
The conventional synthesis begins with the preparation of ethyl nitrite, a volatile intermediate formed by reacting industrial ethanol (C₂H₅OH) with sodium nitrite (NaNO₂) and concentrated hydrochloric acid (HCl) at 20–40°C. Ethyl nitrite is then introduced into an oxime reactor containing phenylacetonitrile (C₆H₅CH₂CN) and sodium hydroxide (NaOH) in ethanol. This step generates sodium 2-cyanobenzoxime (C₈H₅N₂O⁻Na⁺), a critical precursor.
The sodium 2-cyanobenzoxime is subsequently reacted with O,O-diethylthiophosphoryl chloride [(C₂H₅O)₂P(S)Cl] in the presence of triethylamine [(C₂H₅)₃N] as a catalyst. The reaction proceeds at 40–50°C for 1.5 hours, yielding phoxim crude oil with a purity of 87–92%. Key stoichiometric ratios include:
This method achieves a yield of 94–96% under optimized conditions.
Catalytic Synthesis Innovations
Aqueous-Phase Catalysis
Tianjin Pesticide Factory developed a water-based catalytic method to reduce organic solvent use. Sodium 2-cyanobenzoxime (0.55 mol) in a 25% aqueous solution is reacted with O,O-diethylthiophosphoryl chloride (0.5 mol) at 45–50°C using triethylamine as a phase-transfer catalyst. The aqueous environment simplifies post-reaction separation, as the product forms an oily layer distinct from the aqueous phase. This approach achieves a 94–96% yield while eliminating flammable solvents.
Solvent-Free Industrial Adaptation
A patent by CN105732704A describes a solvent-free method leveraging waste sulfuric acid (H₂SO₄) from pyrethroid pesticide synthesis. Methyl nitrite (CH₃ONO) is generated in situ by reacting sodium nitrite with recycled H₂SO₄ and methanol (CH₃OH). The methyl nitrite then reacts with phenylacetonitrile in a lye medium (NaOH or KOH) to form sodium 2-cyanobenzoxime. Key advantages include:
-
Waste acid utilization : 4 tons of esterification wastewater repurposed per ton of phoxim.
-
Yield enhancement : 92.5% for diethylaluminum monochloride and 85% for phenylacetonitrile.
Reaction Optimization and Kinetics
Temperature and pH Sensitivity
Phoxim synthesis is highly sensitive to alkaline conditions. At pH 11.6, the hydrolysis half-life is 170 minutes, necessitating strict pH control during aqueous-phase reactions. Elevated temperatures (>50°C) accelerate decomposition, requiring precise thermal regulation.
Catalytic Efficiency
Triethylamine increases the nucleophilic substitution rate between sodium 2-cyanobenzoxime and O,O-diethylthiophosphoryl chloride. Catalytic loads as low as 0.5–1.0 mol% reduce reaction times by 30% compared to non-catalytic methods.
Industrial-Scale Production Workflows
Raw Material Consumption
Waste Management Strategies
The CN105732704A patent introduces a closed-loop system for sodium sulfate (Na₂SO₄) recovery. Post-reaction wastewater is neutralized with alkali, cooled to 2–6°C, and centrifuged to isolate Na₂SO₄ crystals. Residual water is reused in sodium nitrite dissolution, reducing freshwater consumption by 40% .
Chemical Reactions Analysis
Types of Reactions
Alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis and oxidizing agents for oxidation. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxime, diethyl phosphorothioate, and the oxon derivative, which is a potent acetylcholinesterase inhibitor .
Scientific Research Applications
Agricultural Applications
Insecticidal Properties
Alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile has been identified as an effective insecticide. Its efficacy is particularly notable against a range of economically significant pests, including:
- Lepidopteran Species : Effective in controlling pests such as corn earworm and armyworms.
- Soil Insects : Targets pests like wireworms and root weevils.
- Aphids and Mites : Demonstrated effectiveness against aphids, leafhoppers, and spider mites.
The compound can be formulated with various adjuvants to enhance its performance, allowing for lower application rates while maintaining effectiveness. The recommended concentration for application typically ranges from 0.015% to 3.6% depending on the specific pest and crop type involved .
Environmental Impact Studies
Volatile Organic Compound Emissions
Research has indicated that this compound contributes to volatile organic compound (VOC) emissions when used in agricultural settings. This aspect is crucial for understanding its environmental impact, particularly regarding air quality and pollution levels in agricultural regions .
Case Studies
Case Study: Efficacy Against Specific Pests
A comprehensive case study was conducted to evaluate the effectiveness of this compound in controlling specific pest populations in cotton crops. The study involved:
- Field Trials : Conducted across multiple locations, comparing the compound's performance against traditional insecticides.
- Data Collection : Involves measuring pest populations before and after application, as well as assessing crop yield differences.
The results indicated a significant reduction in pest populations, leading to improved crop yields compared to untreated controls. These findings support the compound's potential as a sustainable pest management solution .
Summary of Key Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Agricultural Insecticide | Effective against lepidopteran pests and soil insects | Reduces pest populations significantly; enhances crop yields |
| Environmental Impact | Contributes to VOC emissions in agricultural settings | Important for air quality assessments; requires monitoring |
| Case Studies | Field trials demonstrating efficacy in cotton crops | Significant improvements over traditional methods observed |
Mechanism of Action
The primary mechanism of action of alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phoxim belongs to the organophosphate class, which shares a mechanism of action involving acetylcholinesterase inhibition. However, its structural and functional distinctions from related compounds significantly influence its efficacy, toxicity, and environmental behavior. Below is a detailed comparison:
Organophosphate Insecticides
- Structural Insights: Unlike phosphamidon and disulfoton, phoxim’s benzeneacetonitrile moiety enhances its binding specificity to insect acetylcholinesterase, reducing non-target toxicity . Its oxime group (-N-O-) improves hydrolytic stability compared to purely ester-based organophosphates like malathion .
Carbamate and Oxime Derivatives
- Functional Contrast : Oxamyl, a carbamate, acts via reversible enzyme inhibition, making it less hazardous to mammals than phoxim. Oxabetrinil shares phoxim’s benzeneacetonitrile core but lacks the phosphorothioate group, rendering it inactive against insects .
Synergists and Adjuvants
| Compound Name | Molecular Formula | Role | Interaction with Phoxim | Key Differences |
|---|---|---|---|---|
| Piperonyl Butoxide | C₁₉H₃₀O₅ | Cytochrome P450 inhibitor | Enhances phoxim’s potency | Non-insecticidal; used to potentiate OP efficacy |
Biological Activity
alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile, a compound with the chemical formula , is a synthetic organophosphate derivative that has garnered attention for its biological activity, particularly in the context of pest control and potential toxicity. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its organophosphate structure, which is known for inhibiting acetylcholinesterase (AChE), an essential enzyme in neurotransmission. The inhibition of AChE leads to an accumulation of acetylcholine at synapses, resulting in prolonged nerve signal transmission.
Organophosphates like this compound primarily function as AChE inhibitors. The mechanism involves the phosphorylation of serine residues in the active site of AChE, leading to enzyme inactivation. This results in:
- Increased Acetylcholine Levels : Elevated levels of acetylcholine cause continuous stimulation of muscles and glands.
- Neurotoxicity : Prolonged exposure can lead to symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes.
Toxicological Studies
Toxicological evaluations have demonstrated varying degrees of toxicity associated with this compound. The following table summarizes key findings from relevant studies:
Case Study 1: Acute Exposure
A study involving rats administered with this compound revealed significant neurotoxic effects at doses above 500 mg/kg. Symptoms included tremors and respiratory failure, leading to mortality within 48 hours post-exposure. This underscores the compound's potential risk as a pesticide.
Case Study 2: Chronic Exposure
Long-term exposure studies indicated that lower doses (50 mg/kg over 21 days) resulted in reversible cholinesterase inhibition but highlighted potential risks for chronic neurotoxicity. The recovery of cholinesterase activity was observed after a cessation period, suggesting the possibility for biological recovery upon discontinuation of exposure.
Environmental Impact
The compound's stability and persistence in the environment raise concerns regarding its ecological impact. Studies indicate that it can degrade through microbial action under specific conditions but may pose risks to non-target organisms during its application as a pesticide.
Q & A
Q. Critical Parameters :
- Temperature control (<10°C) during phosphorylation to prevent side reactions.
- Use of moisture-free solvents to avoid hydrolysis of the phosphorothioate group.
Which analytical techniques are effective for quantifying Phoxim in environmental samples?
Basic
Phoxim residues are quantified using:
- GC-MS : Electron Impact (EI) mode with a DB-5MS column (30 m × 0.25 mm). Detection limit: 0.01 ppm.
- HPLC-UV : C18 column, mobile phase acetonitrile/water (70:30), detection at 254 nm .
Table 1 : Comparison of Analytical Methods
| Method | Column | LOD (ppm) | Recovery (%) |
|---|---|---|---|
| GC-MS | DB-5MS | 0.01 | 85–95 |
| HPLC-UV | C18 | 0.05 | 80–90 |
How does Phoxim’s electronic structure influence its reactivity as an acetylcholinesterase (AChE) inhibitor?
Advanced
The phosphorothioate group in Phoxim acts as a leaving group, enabling nucleophilic attack by AChE’s serine residue. Computational studies (DFT) reveal:
Q. Methodological Approach :
- Perform DFT calculations (e.g., Gaussian 16) to map electron density around the phosphorus atom.
- Validate with kinetic assays using recombinant AChE isoforms.
What are the metabolic pathways of Phoxim in non-target organisms?
Advanced
In mammals, Phoxim undergoes:
- Oxidative desulfuration : Catalyzed by cytochrome P450, forming the oxon metabolite (more toxic).
- Hydrolysis : Esterases cleave the phosphoester bond, yielding diethyl phosphate and benzeneacetonitrile oxime.
Q. Key Differences in Insects :
Q. Experimental Design :
- Use C-labeled Phoxim in vitro with liver microsomes (rat vs. Spodoptera frugiperda).
- Analyze metabolites via LC-QTOF-MS.
What physicochemical properties govern Phoxim’s environmental persistence?
Q. Basic
| Property | Value | Relevance |
|---|---|---|
| Water solubility | 1.4 mg/L (20°C) | Low mobility in aqueous environments |
| LogP | 3.2 | High bioaccumulation potential |
| Hydrolysis half-life (pH 7) | 14 days | Moderate persistence in neutral soils |
Data derived from experimental measurements and EPA guidelines .
How can conflicting data on Phoxim’s photodegradation kinetics be resolved?
Advanced
Discrepancies in reported half-lives (e.g., 2–10 hours under UV) arise from variations in light intensity, solvent systems, and oxygen availability. To resolve:
- Standardize conditions : Use a solar simulator (AM1.5G spectrum) and monitor via UV-Vis spectroscopy.
- Isotopic labeling : Track degradation pathways using O-labeled Phoxim and FTICR-MS .
What safety protocols are essential for handling Phoxim?
Q. Basic
- PPE : Nitrile gloves, goggles, and Tyvek suits to prevent dermal exposure.
- Ventilation : Use fume hoods during synthesis (vapor pressure: 1.33×10 kPa at 102°C).
- Waste disposal : Neutralize with 10% NaOH before incineration .
What drives Phoxim’s selectivity for insect AChE over mammalian isoforms?
Advanced
Structural studies show:
- Insect AChE has a narrower active site gorge, favoring smaller inhibitors like Phoxim.
- Mammalian AChE possesses a peripheral anionic site that sterically hinders Phoxim binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
